molecular formula C7H10O3 B1296029 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid CAS No. 3183-43-5

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Cat. No.: B1296029
CAS No.: 3183-43-5
M. Wt: 142.15 g/mol
InChI Key: MGZMYBGVLXPPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by a cyclobutane ring substituted with two methyl groups and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of acetone with bromine and malononitrile, followed by cyclization in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid serves as an essential building block in organic synthesis. Its distinct structure allows chemists to explore new reaction pathways, facilitating the development of novel compounds with diverse functionalities .

Functionalized Bicyclic Compounds

  • Recent studies have highlighted its role in synthesizing functionalized bicyclo[3.1.1]heptanes, showcasing an underutilized method to access enantiopure compounds. This application underscores the compound's versatility in creating complex molecular architectures .

Biological Research

Model Compound for Biological Studies

  • In biological research, this compound is utilized to study the effects of cyclobutane derivatives on various biological systems. It serves as a model for understanding interactions between similar structures and biological targets, potentially leading to insights into metabolic processes.

Therapeutic Potential

  • The compound is being investigated for its potential therapeutic properties. It may be integral in the development of new drugs targeting specific enzymes or receptors involved in various diseases. Its role as a medicinal intermediate is particularly noteworthy; it has been linked to the synthesis of several bulk drugs, including inhibitors for cancer and autoimmune diseases .

Medicinal Chemistry

Drug Development

  • This compound is recognized for its importance in the synthesis of medicinal compounds. It has been identified as a precursor for various therapeutic agents, including ACK1 antibodies and kinase inhibitors. The demand for this compound in pharmaceutical applications continues to grow as new drugs are developed that rely on it as a key intermediate .

Enzyme Inhibition Studies

  • The compound has also been involved in studies focusing on enzyme inhibitors, such as arginase inhibitors. These studies aim to enhance the pharmacological profile of existing compounds by modifying their structures with derivatives like this compound .

Industrial Applications

Specialty Chemicals and Materials

  • In the industrial sector, this compound is valuable for synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities, thereby contributing to advancements in material science .

Sustainable Synthesis Methods

  • Innovative synthesis methods using this compound have been developed that emphasize sustainability and efficiency. These methods often involve less toxic reagents and recyclable solvents, aligning with modern environmental standards while maintaining high yields and purities .

Summary Table of Applications

Application Area Description
Chemical Synthesis Building block for complex molecules; synthesis of functionalized bicyclic compounds.
Biological Research Model compound for studying cyclobutane derivatives; potential therapeutic applications.
Medicinal Chemistry Precursor for bulk drugs; involvement in enzyme inhibition studies.
Industrial Applications Used in specialty chemicals; emphasis on sustainable synthesis methods.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating biological processes .

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-oxocyclopentanecarboxylic acid
  • 2,2-Dimethyl-3-oxocyclohexanecarboxylic acid
  • 2,2-Dimethyl-3-oxocycloheptanecarboxylic acid

Uniqueness: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its five, six, and seven-membered counterparts. The strain in the cyclobutane ring influences its reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

Overview

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (C7H10O3) is an organic compound notable for its unique cyclobutane structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • Structural Features : The compound features a cyclobutane ring and functional groups that enable various chemical reactions, including oxidation and reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the ketone group may participate in nucleophilic addition reactions, modulating various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related thiazolidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests that this compound may also possess similar antimicrobial properties .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of specific enzymes, potentially inhibiting their function. This property is crucial for the development of therapeutic agents targeting metabolic pathways associated with various diseases .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A series of thiazolidine derivatives were synthesized and tested for antibacterial efficacy. The results indicated that compounds with structural similarities to this compound demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Table 1 : Antibacterial Activity of Related Compounds
      Compound NameBacterial StrainIC50 (µg/mL)
      Compound AS. aureus0.195
      Compound BE. coli0.250
  • Enzyme Interaction Studies :
    • Interaction studies involving this compound have focused on its binding affinities with enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit enzymes related to melanin production, providing insights into potential dermatological applications.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Industrially, it is produced using optimized synthetic routes that enhance yield and purity. Its applications extend beyond pharmaceuticals; it is also utilized in the production of specialty chemicals and materials .

Properties

IUPAC Name

2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZMYBGVLXPPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298457
Record name 2,2-dimethyl-3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3183-43-5
Record name 3183-43-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 equiv.) in MeOH (1.1 M) was added aqueous solution of sodium hydroxide (4.48 N, 2.0 equiv.), and the resulting mixture was stirred at 50° C. for 2 h. The starting material was consumed as monitored by thin layer chromatography, eluting with 20% ethyl acetate in petroleum ether. After removal of the volatile solvent, aqueous solution of hydrochloride (2 N, 1.4 equiv.) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to afford the product (88% yield) as a white solid, which was used for the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 12.4 (br, 1H), 3.31-3.23 (m, 1H), 3.17-3.08 (m, 1H), 2.97-2.91 (m, 1H), 1.22 (s, 3H), 1.04 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (5.0 g, 32.1 mmol) in MeOH (37.5 mL) was added an aqueous solution of sodium hydroxide (4.48 N, 18.5 mL, 84 mmol). The resulting mixture was stirred at 50° C. for 2 h. After completion, the excess MeOH was removed under reduced pressure and the mixture was extracted with diethyl ether (15 mL). The aqueous solution was neutralized with hydrochloric acid (4 N, 30 mL) and the mixture was extracted with ethyl acetate (100 mL×2). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to afford the title product (3.9 g, 27.5 mmol, 86% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 12.4 (br, 1H), 3.31-3.23 (m, 1H), 3.17-3.08 (m, 1H), 2.97-2.91 (m, 1H), 1.22 (s, 3H), 1.04 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Reactant of Route 3
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.